
chloronickel;methylbenzene;N,N,N',N'-tetramethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloronickel;methylbenzene;N,N,N’,N’-tetramethylethane-1,2-diamine typically involves the following steps:
Formation of Chloronickel Complex: Nickel chloride is reacted with a suitable ligand to form a chloronickel complex.
Addition of Methylbenzene: Methylbenzene is introduced to the reaction mixture under controlled conditions.
Incorporation of N,N,N’,N’-tetramethylethane-1,2-diamine: Finally, N,N,N’,N’-tetramethylethane-1,2-diamine is added to the mixture to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reaction.
Purification Steps: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Chloronickel;methylbenzene;N,N,N’,N’-tetramethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nickel complexes, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chloronickel;methylbenzene;N,N,N’,N’-tetramethylethane-1,2-diamine has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: The compound is explored for its potential in creating advanced materials with unique properties.
Biological Studies: Research is ongoing to investigate its potential biological activities and applications in medicine.
Industrial Applications: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which chloronickel;methylbenzene;N,N,N’,N’-tetramethylethane-1,2-diamine exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound acts as a catalyst by providing a reactive surface or environment that facilitates chemical reactions.
Ligand Interactions: N,N,N’,N’-tetramethylethane-1,2-diamine serves as a ligand, stabilizing the nickel center and enhancing its reactivity.
Electron Transfer: The compound can participate in electron transfer processes, which are crucial for its catalytic and chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
Nickel Chloride Complexes: Other nickel chloride complexes with different ligands.
Methylbenzene Derivatives: Compounds where methylbenzene is combined with other metal centers or ligands.
Tetramethylethane-1,2-diamine Complexes: Complexes where N,N,N’,N’-tetramethylethane-1,2-diamine is coordinated with different metal centers.
Uniqueness
Chloronickel;methylbenzene;N,N,N’,N’-tetramethylethane-1,2-diamine is unique due to its specific combination of components, which imparts distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C13H23ClN2Ni- |
|---|---|
Peso molecular |
301.48 g/mol |
Nombre IUPAC |
chloronickel;methylbenzene;N,N,N',N'-tetramethylethane-1,2-diamine |
InChI |
InChI=1S/C7H7.C6H16N2.ClH.Ni/c1-7-5-3-2-4-6-7;1-7(2)5-6-8(3)4;;/h2-5H,1H3;5-6H2,1-4H3;1H;/q-1;;;+1/p-1 |
Clave InChI |
JKHSSMUEZWZHPB-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=CC=[C-]1.CN(C)CCN(C)C.Cl[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


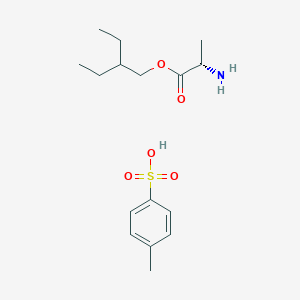
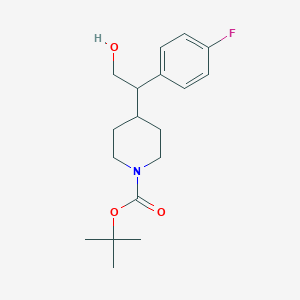
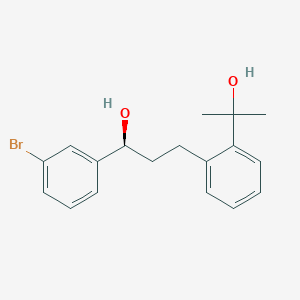
![Methanimidamide, N'-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl-](/img/structure/B11832804.png)
![4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile](/img/structure/B11832806.png)
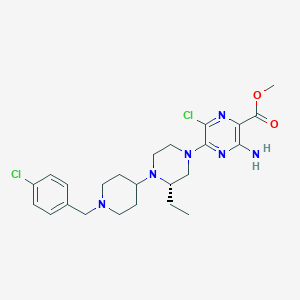
![Cyclopropane;ethyl 4-(bromomethyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-(4-nitrophenyl)thiophene-3-carboxylate](/img/structure/B11832818.png)
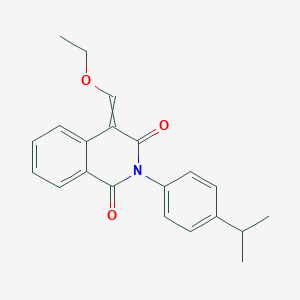
![Acetamide, N-[[5-(4-chloro-6-quinazolinyl)-2-furanyl]methyl]-2,2,2-trifluoro-N-[2-(methylsulfonyl)ethyl]-](/img/structure/B11832826.png)
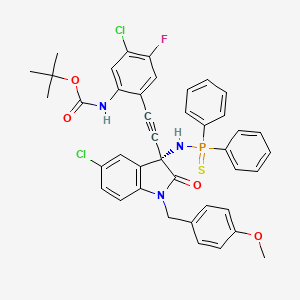
![(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2'-di(pentan-3-yl)-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11832841.png)

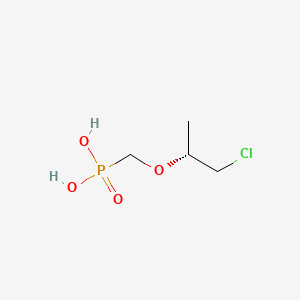
![tert-butyl 2-(3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B11832863.png)
